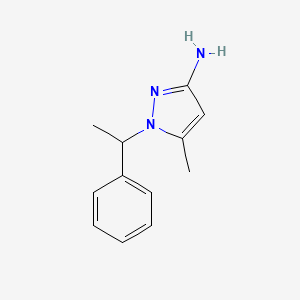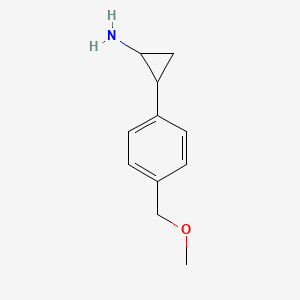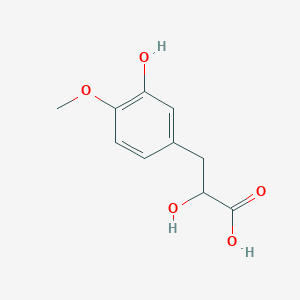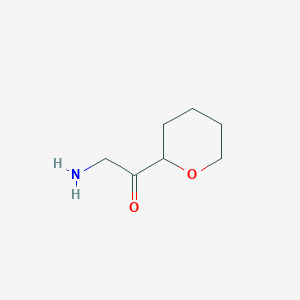
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by a methyl group at the 5-position, a phenylethyl group at the 1-position, and an amine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with phenylhydrazine to form 1-phenyl-3-methyl-1H-pyrazole.
Substitution Reaction: The 1-phenyl-3-methyl-1H-pyrazole can then undergo a substitution reaction with an appropriate alkylating agent, such as 1-bromo-2-phenylethane, to introduce the phenylethyl group at the 1-position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the phenylethyl group, potentially leading to hydrogenated derivatives.
Substitution: The amine group at the 3-position can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Products include 5-methyl-1-(1-phenylethyl)-1H-pyrazol-3-carboxylic acid.
Reduction: Hydrogenated derivatives of the pyrazole ring.
Substitution: Amides or secondary amines depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This specific compound could be explored for similar therapeutic effects or as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Lacks the phenylethyl group, making it less bulky and potentially less selective in biological applications.
3-Amino-1-phenyl-1H-pyrazole: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
5-Methyl-1-phenyl-1H-pyrazole: Lacks the amine group, reducing its potential for hydrogen bonding and interaction with biological targets.
Uniqueness
5-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine stands out due to its unique combination of substituents, which confer specific chemical and biological properties. The presence of both the phenylethyl and amine groups allows for diverse functionalization and interaction with various targets, making it a valuable compound in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
5-methyl-1-(1-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9-8-12(13)14-15(9)10(2)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H2,13,14) |
Clé InChI |
MSNRWISJWXQWDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(C)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13541065.png)





![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)




![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)

